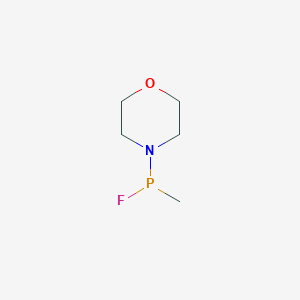

Fluoro-methyl-morpholin-4-ylphosphane

Description

Evolution of Fluorinated Phosphanes in Modern Synthetic Chemistry

The introduction of fluorine into organic molecules can induce profound changes in their physical, chemical, and biological properties. nih.gov In the context of phosphanes (also known as phosphines), the incorporation of fluorine or fluoroalkyl groups has been a significant area of research. Fluorinated phosphanes are a class of organophosphorus compounds where one or more hydrogen atoms in the alkyl or aryl substituents have been replaced by fluorine.

This substitution has several key effects:

Electronic Properties: Fluorine is the most electronegative element, and its presence, particularly in the form of a fluoroalkyl group like the fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) group, exerts a strong electron-withdrawing effect. This effect decreases the electron density on the phosphorus atom, making the phosphane less basic and more π-acidic. This modulation of electronic properties is crucial in the design of ligands for transition metal catalysis, as it influences the stability and reactivity of the resulting metal complexes. nih.govresearchgate.net

Steric Profile: The size of fluorine is relatively small, but the cumulative steric bulk of a fluoroalkyl group can be significant, influencing the coordination geometry around a metal center in catalytic applications.

Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and oxidative stability of the phosphane ligand and its metal complexes.

Historically, the synthesis of fluorinated phosphanes presented significant challenges. However, advances in synthetic methodologies have made a wide variety of these compounds accessible. bmc-rm.org These ligands have found applications in various catalytic processes, including cross-coupling reactions and hydrogenations, where their unique electronic and steric profiles can lead to improved catalyst performance and selectivity. researchgate.net The study of fluorinated phosphonates, which contain a P-C bond, has also contributed to the development of new synthetic methods and biologically active molecules. figshare.comresearchgate.net

Significance of Morpholine (B109124) Derivatives in Organic Synthesis and Ligand Design

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. This unique structure makes it a versatile building block in organic synthesis and medicinal chemistry. Morpholine and its derivatives are found in the structures of numerous approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties.

In the realm of coordination chemistry and ligand design, the morpholine moiety offers several advantageous features:

The nitrogen atom of the morpholine ring can act as a Lewis base, coordinating to a phosphorus center to form aminophosphines or phosphoramidites.

The presence of the oxygen atom in the ring can influence the solubility and electronic properties of the resulting ligand.

The chair conformation of the morpholine ring provides a defined steric environment, which can be exploited in asymmetric catalysis.

Phosphorus ligands incorporating a morpholine unit, often referred to as morpholinophosphines, are a well-established class of compounds. The P-N bond in these molecules is a key feature, and its chemistry is of significant interest. nih.gov These ligands are used in various catalytic reactions where the nature of the amino substituent can be used to tune the steric and electronic properties of the catalyst.

Conceptual Framework and Research Niche of Fluoro-methyl-morpholin-4-ylphosphane

The hypothetical compound, this compound, represents a fascinating convergence of the chemical principles outlined above. This molecule would possess a phosphorus(III) center bonded to three distinct groups: a fluorine atom, a methyl group, and a morpholin-4-yl group. Such a structure, containing P-F, P-C, and P-N bonds, positions it as a unique entity within organophosphorus chemistry. wikipedia.orgresearchgate.netnih.gov

Key Structural and Electronic Features:

Electron-Withdrawing Fluorine: The directly attached fluorine atom would be a powerful electron-withdrawing group, significantly lowering the basicity of the phosphorus atom.

Methyl Group: The methyl group would contribute to the steric bulk and provide a simple alkyl substituent for comparison with other phosphanes.

Potential Research Niche:

The unique combination of functional groups in this compound suggests several potential areas of research:

Ligand for Catalysis: The distinct electronic profile of this phosphane could make it a valuable ligand in transition metal catalysis. The reduced basicity might stabilize low-valent metal centers, while the specific steric profile could impart high selectivity in reactions such as cross-coupling or asymmetric hydrogenation. It could offer a unique electronic and steric combination not readily available with existing phosphine (B1218219) ligands.

Synthetic Reagent: Compounds containing P-F bonds can serve as fluorinating agents. It is conceivable that this compound could be explored as a reagent for specialized fluorination reactions in organic synthesis.

Fundamental Bonding and Reactivity Studies: The presence of P-F, P-C, and P-N bonds in a single, relatively simple molecule provides an excellent platform for fundamental studies of bonding, reactivity, and stereochemistry at the phosphorus center. Spectroscopic studies, particularly ³¹P NMR, would provide valuable insights into the electronic structure of this and related compounds.

Below is a table summarizing the constituent moieties and their expected influence on the properties of the target compound.

| Moiety | Chemical Class | Expected Influence on Phosphane Properties |

| Fluoro | Halogen | Strong electron-withdrawing effect, reduces basicity, increases π-acidity. |

| Methyl | Alkyl | Electron-donating (relative to H), contributes to steric bulk. |

| Morpholin-4-yl | Cyclic Amine | Electron-donating (via nitrogen lone pair), provides a defined steric profile. |

The synthesis of fluorinated aminophosphonates, which are structurally related to the target molecule (containing P=O bonds), has been an area of active research, indicating the feasibility of creating complex molecules with both fluorine and amino groups attached to phosphorus. bmc-rm.orgfigshare.com The exploration of this compound would be a logical extension of this work, pushing the boundaries of organophosphorus chemistry and potentially unlocking new applications in synthesis and catalysis.

Structure

3D Structure

Properties

CAS No. |

125911-50-4 |

|---|---|

Molecular Formula |

C5H11FNOP |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

fluoro-methyl-morpholin-4-ylphosphane |

InChI |

InChI=1S/C5H11FNOP/c1-9(6)7-2-4-8-5-3-7/h2-5H2,1H3 |

InChI Key |

VZQGCFHRDDUEPP-UHFFFAOYSA-N |

SMILES |

CP(N1CCOCC1)F |

Canonical SMILES |

CP(N1CCOCC1)F |

Synonyms |

Phosphinous fluoride, methyl-4-morpholinyl- (9CI) |

Origin of Product |

United States |

Ligand Design and Coordination Chemistry of Fluoro Methyl Morpholin 4 Ylphosphane

Electronic and Steric Properties of Fluoro-methyl-morpholin-4-ylphosphane as a Ligand

The properties of a phosphine (B1218219) ligand, which dictate its behavior in coordination chemistry, are primarily defined by a combination of its electronic and steric characteristics. numberanalytics.comnumberanalytics.com For this compound, these properties are determined by the interplay of the electron-withdrawing fluoro-methyl group and the sterically significant morpholine (B109124) moiety attached to the phosphorus atom.

The introduction of fluorine, the most electronegative element, onto the methyl group attached to the phosphorus atom profoundly influences the ligand's electronic character. acs.org The strong electron-withdrawing nature of fluorine decreases the electron density on the phosphorus atom. mdpi.com This reduction in electron density has two major consequences for the ligand's coordination properties.

Firstly, it significantly reduces the basicity of the phosphine. mdpi.com Basicity in this context refers to the ability of the phosphorus atom's lone pair of electrons to be donated to a metal center, a fundamental step in forming a coordinate bond. dalalinstitute.com With less electron density, the lone pair is less available for donation, making the ligand a weaker σ-donor compared to its non-fluorinated alkylphosphine counterparts like trimethylphosphine. mdpi.comdalalinstitute.com This effect is substantial; for example, replacing methyl groups with trifluoromethyl groups in PMe₃ can reduce its basicity by a significant margin. mdpi.com

Table 1: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands This table provides context by comparing established values for common phosphine ligands.

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| PCl₃ | 2097.0 | 124 |

| PF₃ | 2110.8 | 104 |

The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the geometry around the metal center, and the reactivity of the resulting complex. numberanalytics.comnih.gov The most widely used metric for quantifying this steric hindrance is the Tolman cone angle (θ). nih.govacs.org The cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the entire ligand. nih.gov

The morpholine moiety in this compound contributes significantly to the ligand's steric profile. While not as bulky as a tert-butyl or cyclohexyl group, the six-membered heterocyclic ring of morpholine presents a moderate degree of steric hindrance. acs.org The conformation of the morpholine ring (typically a chair conformation) can also influence the precise cone angle value. researchgate.net Ligands with large cone angles can limit the number of other ligands that can bind to the metal center, often leading to coordinatively unsaturated complexes that are highly reactive and catalytically active. libretexts.org The specific cone angle for this compound would need to be determined through X-ray crystallography of its metal complexes or by computational modeling, but it is expected to be larger than that of simple alkyl phosphines like PMe₃ (118°). nih.govacs.org

Formation and Characterization of Metal Complexes with this compound

The unique electronic and steric profile of this compound makes it an intriguing ligand for the synthesis of novel transition metal complexes.

The synthesis of metal complexes with phosphine ligands generally follows well-established protocols in coordination chemistry. numberanalytics.comdalalinstitute.com Common strategies that would be applicable for complexing this compound include:

Direct reaction with a metal salt: This involves reacting the phosphine ligand directly with a suitable metal halide or other salt. For example, reacting palladium chloride with a phosphine can yield complexes like PdCl₂(PR₃)₂. wikipedia.org

Ligand substitution: This is a very common method where the phosphine ligand displaces other, more weakly bound (labile) ligands from a metal precursor. numberanalytics.com Solvents like acetonitrile (B52724) or weakly coordinating ligands like those in [Pd(NCMe)₄][BF₄]₂ or Ni(COD)₂ (where COD = 1,5-cyclooctadiene) are often used as starting materials. acs.orgnih.gov The phosphine, being a stronger ligand, readily substitutes them to form a more stable complex. libretexts.org

Reductive ligation: In some cases, the phosphine can act as both a ligand and a reducing agent, particularly with metal precursors in higher oxidation states. wikipedia.org For instance, the synthesis of RhCl(PPh₃)₃ often involves the reduction of RhCl₃(H₂O)₃ by triphenylphosphine. wikipedia.org

Once a metal complex is synthesized, a suite of analytical techniques is employed to determine its structure and bonding. numberanalytics.com

³¹P NMR Spectroscopy: This is arguably the most important technique for characterizing phosphine complexes. wikipedia.org The phosphorus nucleus is NMR-active, and its chemical shift provides a wealth of information about the electronic environment of the phosphorus atom upon coordination to a metal. numberanalytics.comnih.gov A significant change in the ³¹P chemical shift is observed when the free ligand binds to a metal. Furthermore, coupling between the phosphorus nucleus and other NMR-active metal nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can provide direct evidence of bonding and information about the complex's geometry. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of a complex's structure in the solid state. numberanalytics.com It allows for the precise determination of bond lengths (e.g., metal-phosphorus bond distance) and bond angles (e.g., P-M-P angles), which are crucial for understanding steric effects and bonding interactions. nih.govnih.govmdpi.com This technique is essential for accurately measuring the ligand cone angle. acs.org

Table 2: Representative Spectroscopic Data for Characterizing Metal-Phosphine Complexes This table illustrates typical data obtained from key analytical techniques.

| Technique | Observable Parameter | Information Gained |

|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | Electronic environment of P; coordination confirmation |

| ³¹P NMR | Coupling Constant (JP-M) | Direct evidence of M-P bond; structural information |

| X-ray Diffraction | Bond Lengths & Angles | Precise 3D structure; steric parameters (cone angle) |

| IR Spectroscopy | ν(CO) (for carbonyl co-ligands) | Electronic donating/accepting strength of phosphine |

| ¹⁹F NMR | Chemical Shift (δ) & Coupling | Integrity of the fluoro-methyl group |

The bond between a transition metal and a phosphine ligand is best described by the Dewar-Chatt-Duncanson model, which involves two components: σ-donation and π-backbonding. numberanalytics.comdalalinstitute.com

σ-donation: The phosphine ligand donates its phosphorus lone pair of electrons to an empty orbital on the metal center, forming a strong sigma (σ) bond. numberanalytics.com

π-backbonding: The metal donates electron density from its filled d-orbitals back into empty σ* (anti-bonding) orbitals of the P-R bonds on the phosphine ligand. dalalinstitute.comwikipedia.org

For this compound, the electronegative fluoro-methyl group weakens the σ-donor capability but strengthens the π-acceptor ability. mdpi.comwikipedia.org This enhanced π-backbonding can lead to a very strong and stable metal-ligand bond. The stability of the resulting complexes is also influenced by steric factors; a well-matched steric profile can protect the metal center and prevent unwanted side reactions, leading to more robust complexes. numberanalytics.com The interplay of these electronic and steric effects ultimately determines the stability and reactivity of the coordination complex. nih.gov

Theoretical and Computational Investigations of Fluoro Methyl Morpholin 4 Ylphosphane

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling is a fundamental approach to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict the spatial and electronic structure of molecules. researchgate.net For Fluoro-methyl-morpholin-4-ylphosphane, such models can provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential.

Detailed research findings from quantum chemical calculations, such as those employing the B3LYP functional, can elucidate the stability of different tautomeric and conformational forms. researchgate.net The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.256 | -6.97 |

| LUMO Energy | 0.012 | 0.33 |

| HOMO-LUMO Gap | 0.268 | 7.30 |

Note: These are hypothetical values for illustrative purposes.

The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The fluorine atom, being highly electronegative, would be expected to draw electron density, creating a region of negative electrostatic potential. Conversely, the phosphorus and methyl groups would likely exhibit more positive electrostatic potential.

Density Functional Theory (DFT) Studies on Ligand Properties and Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound, providing precise information on bond lengths and angles. nih.gov These optimized structures are crucial for understanding the steric and electronic properties of the molecule when it acts as a ligand in coordination complexes.

DFT studies can also be used to calculate various quantum chemical parameters that describe the ligand's properties. nih.gov These parameters, such as hardness, chemical potential, and electrophilicity, offer insights into the molecule's reactivity and its potential to coordinate with metal centers. The results of conformational analysis can indicate that the molecular structure optimized by DFT is consistent with experimental data, such as that from X-ray crystallography. researchgate.net

Table 2: Calculated Geometrical Parameters of this compound from DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P-F | 1.58 | |

| P-C | 1.85 | |

| P-N | 1.68 | |

| C-P-N | 102.5 | |

| F-P-N | 101.8 | |

| F-P-C | 100.2 |

Note: These are hypothetical values for illustrative purposes.

Furthermore, DFT can be used to model the interactions between this compound and a metal center. By calculating the binding energy, researchers can assess the strength of the coordination bond. nih.gov Analysis of the electronic structure of the resulting complex can reveal the nature of the metal-ligand bonding, including the extent of σ-donation and π-backbonding.

Computational Insights into Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. researchgate.net For reactions involving this compound, computational studies can map out the potential energy surface, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics.

For instance, in a catalytic cycle, DFT calculations can be used to model each elementary step, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. By comparing the energy barriers of different possible pathways, the most likely mechanism can be identified. researchgate.net This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 12.8 |

| Reductive Elimination | TS3 | 20.5 |

Note: These are hypothetical values for illustrative purposes.

The role of the ligand in catalysis can also be investigated computationally. By modifying the substituents on the this compound ligand and recalculating the reaction profile, researchers can understand how electronic and steric effects influence the catalytic activity. This in silico screening can accelerate the discovery of new and improved catalysts.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. rsc.org MD simulations can provide a detailed understanding of the conformational flexibility of this compound. soton.ac.uk By simulating the motion of the atoms over time, all accessible conformations and the transitions between them can be identified.

Solvent effects can have a significant impact on chemical reactions and molecular properties. mdpi.com MD simulations can explicitly include solvent molecules, allowing for a realistic representation of the solution-phase environment. researchgate.net These simulations can reveal how the solvent organizes around the solute and how this solvent shell influences the solute's conformation and reactivity. The presence of a solvent can alter the free energy profile of a reaction, modifying energy barriers and the stability of intermediates. mdpi.com

Table 4: Conformational Population of this compound in Different Solvents from MD Simulations

| Conformer | Population in Toluene (%) | Population in Water (%) |

| Chair (equatorial F) | 65 | 55 |

| Chair (axial F) | 25 | 30 |

| Twist-boat | 10 | 15 |

Note: These are hypothetical values for illustrative purposes.

By analyzing the trajectories from MD simulations, various properties can be calculated, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. rsc.org This information is crucial for understanding solvation effects and can help explain solvent-dependent reaction outcomes.

Advanced Characterization Techniques for Fluoro Methyl Morpholin 4 Ylphosphane

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F NMR) for Structural Assignment and Electronic Perturbations

This section was intended to provide a detailed analysis of the NMR data for Fluoro-methyl-morpholin-4-ylphosphane. The plan was to discuss the expected chemical shifts, coupling constants, and signal multiplicities for each of the active nuclei (¹H, ¹³C, ³¹P, and ¹⁹F) to elucidate the precise molecular structure. Furthermore, the electronic influence of the fluorine atom and the morpholine (B109124) ring on the phosphorus center was to be explored through the analysis of these NMR parameters. Without experimental spectra, a valid discussion on the structural assignment and electronic perturbations is not possible.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

The goal for this subsection was to present the mass spectrometry data for this compound. This would have included the confirmation of its molecular weight through the identification of the molecular ion peak. A detailed analysis of the fragmentation pattern was also planned to provide further structural corroboration by identifying characteristic fragments of the morpholine ring, the methyl group, and the fluoro-phosphane moiety. The lack of available mass spectra for this compound makes this analysis unattainable.

Infrared and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

This part of the analysis was set to focus on the vibrational spectroscopy of this compound. The objective was to identify and assign the characteristic vibrational frequencies corresponding to the various functional groups within the molecule, such as the P-F, P-C, C-N, and C-O bonds. A comparative analysis of the IR and Raman spectra would have offered insights into the molecule's symmetry and vibrational modes. No such spectroscopic data has been reported in the available literature.

Elemental Analysis for Compositional Verification

The final section was designed to present the results of an elemental analysis of this compound. This would involve comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, phosphorus, and fluorine with the theoretically calculated values based on its chemical formula. This comparison is a fundamental method for verifying the empirical formula and purity of a synthesized compound. As with the other analytical techniques, no elemental analysis data for this specific compound could be located.

Future Directions and Research Perspectives in Fluoro Methyl Morpholin 4 Ylphosphane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of P-chiral phosphines, such as Fluoro-methyl-morpholin-4-ylphosphane, is a significant challenge in organophosphorus chemistry. nih.gov Future research will likely focus on developing synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of sustainable chemistry.

One promising avenue is the use of phosphine-boranes as key intermediates. nih.govresearchgate.net This established methodology allows for the stereospecific construction of P-chiral centers. nih.gov A potential route could involve the reaction of a diastereomerically pure secondary phosphine-borane precursor with a fluorinating agent, followed by the introduction of the morpholine (B109124) moiety. The development of methods that utilize less hazardous reagents and minimize waste generation will be a key focus. researchgate.net

Hydrophosphination reactions, which involve the addition of a P-H bond across an unsaturated bond, present an atom-economical approach to forming phosphorus-carbon bonds. nih.govua.es Research into catalytic, solvent-free hydrophosphination methods for the synthesis of precursors to this compound could significantly enhance the sustainability of its production. ua.es

Furthermore, exploring mechanochemical synthesis, a solvent-free technique that uses mechanical force to drive reactions, could offer a green alternative to traditional solvent-based methods. mdpi.com The development of a robust, scalable, and stereoselective synthesis will be crucial for unlocking the full potential of this compound.

| Potential Synthetic Strategy | Key Features | Sustainability Aspect |

| Phosphine-Borane Intermediates | Stereospecific synthesis of P-chiral center. nih.gov | Potential for high enantiopurity, reducing the need for chiral resolution. |

| Catalytic Hydrophosphination | Atom-economical P-C bond formation. nih.gov | High atom economy, potential for solvent-free conditions. ua.eswikipedia.org |

| Mechanochemical Synthesis | Solvent-free reaction conditions. mdpi.com | Reduced solvent waste, potential for lower energy consumption. |

Expansion of Catalytic Applications to New Reaction Types and Substrates

Phosphine (B1218219) ligands are cornerstones of homogeneous catalysis, and the unique electronic and steric properties of this compound make it a compelling candidate for a range of catalytic applications. numberanalytics.comgessnergroup.comsigmaaldrich.com The presence of an electron-withdrawing fluorine atom is expected to render the phosphorus center more electron-poor, which can be beneficial in certain catalytic cycles. nih.govacs.orgpsu.edu

This ligand could find application in palladium-catalyzed cross-coupling reactions, where the electronic nature of the phosphine can significantly influence the catalytic activity. gessnergroup.com Its potential in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings with a broad range of substrates, including challenging aryl chlorides, warrants investigation. nih.gov The chiral nature of the ligand also opens the door to asymmetric catalysis, where it could induce high enantioselectivity in a variety of transformations. numberanalytics.comtcichemicals.com

Furthermore, the unique properties of fluorinated phosphine ligands have been explored in gold-catalyzed reactions. acs.orgelsevierpure.com Investigating the performance of this compound in gold-catalyzed hydroamination and other cyclization reactions could lead to the development of highly efficient and selective catalytic systems. gessnergroup.com The morpholine moiety could also play a role in modulating the ligand's solubility and stability, potentially enabling catalysis in non-traditional solvents. liv.ac.uk

| Potential Catalytic Application | Reaction Type | Potential Advantage of Ligand |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Heck, Sonogashira nih.gov | Electron-poor nature may enhance catalytic activity. nih.gov |

| Asymmetric Hydrogenation | Reduction of prochiral olefins and ketones | P-chiral center for high enantioselectivity. nih.gov |

| Gold-Catalyzed Cyclization | Hydroamination, hydroarylation gessnergroup.com | Fluorine substitution can accelerate gold catalysis. acs.org |

Exploration of Supramolecular Chemistry and Materials Science Applications

The field of organophosphorus supramolecular chemistry is a rapidly developing area of research. benthamdirect.comingentaconnect.comingentaconnect.comresearchgate.net Phosphines can act as building blocks for the construction of complex, self-assembled structures such as coordination cages, polymers, and metallacycles. researchgate.netrsc.orgrsc.org The distinct geometry and coordination properties of this compound could be harnessed to create novel supramolecular architectures.

The ability of the phosphorus lone pair to coordinate to metal centers, combined with the potential for non-covalent interactions involving the fluorine and morpholine groups, could lead to the formation of unique self-assembled clusters. acs.orgnih.gov Research in this area could focus on the synthesis of discrete metal-organic cages or extended metal-organic frameworks (MOFs) where the phosphine acts as a structural linker. rsc.org Such materials could have applications in gas storage, separation, and catalysis.

The incorporation of this P-chiral phosphine into polymeric materials is another exciting prospect. This could lead to the development of new functional materials with tailored electronic, optical, or catalytic properties. The morpholine group, in particular, could be modified to tune the solubility and processing characteristics of such polymers.

Integration with Principles of Green Chemistry for Enhanced Sustainability

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. mdpi.com The future development of this compound chemistry should be guided by these principles to ensure its long-term viability and sustainability.

A key focus will be on maximizing atom economy in its synthesis and catalytic applications. wikipedia.orgibchem.comkccollege.ac.injocpr.comlibretexts.org This involves designing reactions where the maximum number of reactant atoms are incorporated into the final product, thereby minimizing waste. The development of catalytic processes that are highly efficient and selective will be crucial in this regard.

Efforts to decontaminate and remediate organophosphorus compounds are also an important aspect of a sustainable approach. researchgate.net While focused on toxic organophosphates, the principles of developing benign degradation pathways are relevant to the entire lifecycle of any new organophosphorus compound.

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Designing synthetic routes and catalytic cycles with minimal byproduct formation. wikipedia.org |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis of the morpholine or methyl groups. mdpi.com |

| Safer Solvents and Auxiliaries | Developing syntheses and catalytic reactions in water, ionic liquids, or under solvent-free conditions. liv.ac.uk |

| Design for Energy Efficiency | Utilizing catalytic methods to lower reaction temperatures and pressures. |

| Catalysis | Employing the compound as a highly efficient and recyclable catalyst to minimize waste. prochemonline.com |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Fluoro-methyl-morpholin-4-ylphosphane?

Methodological Answer:

- Key Variables : Reaction temperature, solvent polarity, catalyst loading (e.g., palladium-based catalysts for cross-coupling), and stoichiometric ratios of morpholine and fluorinated precursors.

- Design of Experiments (DOE) : Use fractional factorial designs to identify critical parameters. For example, vary reaction time (6–24 hours) and temperature (80–120°C) to maximize yield while minimizing side products.

- Analytical Validation : Monitor reaction progress via <sup>31</sup>P NMR to track phosphane formation and HPLC to quantify purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal structures using SHELX refinement (e.g., SHELXL for small-molecule refinement) to confirm bond angles and stereochemistry .

- Multinuclear NMR : Use <sup>19</sup>F and <sup>31</sup>P NMR to verify fluoromethyl and phosphane moieties. Chemical shifts in <sup>31</sup>P NMR typically range from +10 to +30 ppm for tertiary phosphanes.

- Purity Assessment : Pair potentiometric titration (USP 39 guidelines) with GC-MS to detect volatile impurities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to elevated temperatures (40–80°C), humidity (75% RH), and UV light for 7–14 days.

- Degradation Monitoring : Use HPLC-DAD to quantify degradation products. For example, hydrolysis of the morpholine ring may produce secondary amines detectable at 254 nm.

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .

Q. What preliminary toxicity screening approaches are applicable to this compound?

Methodological Answer:

- Class-Based Extrapolation : If data on the compound are limited, reference organophosphate toxicity frameworks. For example, assess acetylcholinesterase inhibition in vitro using Ellman’s assay .

- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints based on structural analogs .

Advanced Research Questions

Q. How can mechanistic pathways of this compound in catalytic reactions be elucidated?

Methodological Answer:

- Isotopic Labeling : Introduce <sup>2</sup>H or <sup>13</sup>C isotopes to track reaction intermediates via MS/MS fragmentation patterns.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for competing pathways .

Q. What computational strategies are effective for predicting the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic substitution at the phosphorus center.

- Electronic Structure Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the fluoromethyl group may enhance electrophilicity at phosphorus .

Q. How should researchers resolve contradictions in published data on this compound’s spectroscopic properties?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify outliers.

- Experimental Replication : Standardize conditions (e.g., solvent = CDCl3, 298 K) and validate NMR referencing protocols (e.g., TMS for <sup>1</sup>H, CFCl3 for <sup>19</sup>F) .

Q. What advanced pharmacological assays are suitable for studying this compound’s bioactivity?

Methodological Answer:

- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity for kinase targets (e.g., PI3K isoforms).

- Cellular Uptake : Employ fluorescently tagged analogs (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .

Q. How can crystallographic refinement challenges (e.g., disorder) in this compound structures be addressed?

Methodological Answer:

Q. What strategies enable the exploration of structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.